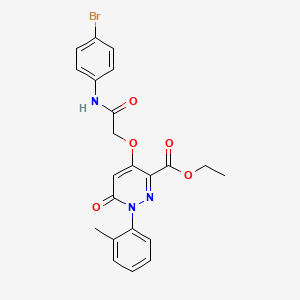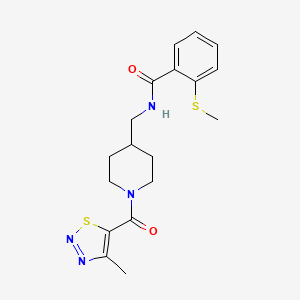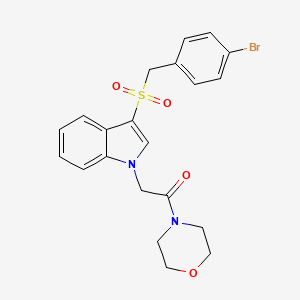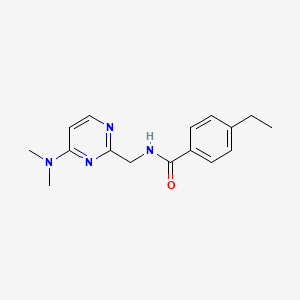
2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound that is part of a class of compounds known as 1,3-dioxoisoindolin-2-yl urea analogs . These compounds have been studied for their potential anticancer and antioxidant properties .
Synthesis Analysis
The synthesis of 1,3-dioxoisoindolin-2-yl urea analogs, which includes “this compound”, involves a multistep process . The compounds are synthesized in good yields and characterized using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group and a 2-methoxyphenyl group . The compound forms a three-dimensional network through intermolecular C-H⋯O, N-H⋯O, and O-H⋯N hydrogen bonds .Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Research has shown that certain derivatives of 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate exhibit significant antioxidant and anticancer activities. For instance, studies reveal that some of these derivatives, including N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, demonstrate antioxidant activity superior to known antioxidants like ascorbic acid. These compounds have also been tested for anticancer activity against human glioblastoma and breast cancer cell lines, with some showing promising results (Tumosienė et al., 2020).
Synthesis and Evaluation of Biological Activities
A series of novel derivatives have been synthesized and evaluated for various biological activities. For example, some compounds have shown significant anti-inflammatory and antiulcer activities. These findings suggest potential therapeutic applications for these derivatives in treating various conditions (Subudhi & Sahoo, 2011).
Catalytic Applications
In the realm of organic chemistry, derivatives of this compound have been used in catalytic processes. For instance, they have been involved in the efficient oxidation of alcohols to carbonyl compounds using molecular oxygen, indicating their potential utility in various synthetic applications (Iwahama et al., 2000).
Photocatalytic Degradation
Studies have also explored the use of these compounds in the photocatalytic degradation of certain chemicals. This suggests their possible application in environmental remediation and the treatment of pollutants (Amine Khodja et al., 2002).
Orientations Futures
The future directions for the study of “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” and related compounds could involve further investigation into their anticancer and antioxidant properties . Additionally, more studies could be conducted to understand their mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-12(21-18(23)13-7-3-4-8-14(13)19(21)24)20(25)27-11-16(22)15-9-5-6-10-17(15)26-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREQXGQBHDOPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2644951.png)
![1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2644952.png)
![2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2644953.png)
![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644959.png)




